REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1N)([CH3:3])[CH3:2].N([O-])=O.[Na+].[C:18]([Cu])#[N:19].[C-]#N.[Na+].N>Cl.O.C(OCC)(=O)C>[CH:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[C:18]#[N:19])([CH3:3])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at this temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed with ice-water
|
Type
|
ADDITION
|
Details
|
the filtrate then being added to
|
Type
|
CUSTOM
|
Details
|
a previously-prepared
|
Type
|
TEMPERATURE
|
Details
|
This mixture was warmed to r.t.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Precipitated copper salts were filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (60-120 mesh)
|
Type
|
WASH
|
Details
|
eluting with 4% ethyl acetate/petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C#N)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |